N-(naphthalen-2-ylmethyl)hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(naphthalen-2-ylmethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12-13H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSXGIISELHNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297459 | |
| Record name | N-Hydroxy-2-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134796-86-4 | |
| Record name | N-Hydroxy-2-naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134796-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Investigations of N-O Bond Transformations
The N-O bond in hydroxylamines is significantly weaker than C-X (where X = C, N, O) or N-N bonds, with an average bond energy of approximately 57 kcal/mol. mdpi.comnih.gov This low bond dissociation energy is a key factor in the diverse reactivity of compounds like N-(naphthalen-2-ylmethyl)hydroxylamine, making the N-O bond susceptible to cleavage under various conditions, including reductive, basic, and photochemical induction. mdpi.comnih.gov
The N-O bond of hydroxylamine (B1172632) derivatives can be readily cleaved using various reducing agents. These reactions are fundamental for converting hydroxylamines into their corresponding amines. The specific mechanism of cleavage depends on the reducing agent employed.
Reductive Cleavage: Common methods for the reductive cleavage of the N-O bond involve reagents such as zinc in acetic acid, aluminum amalgam, sodium in liquid ammonia, or catalytic hydrogenation (e.g., H₂ over Palladium). orgsyn.orgrsc.org For instance, reduction with zinc in an acidic medium likely proceeds through a series of single-electron transfers from the metal surface to the protonated hydroxylamine, leading to the scission of the N-O bond and formation of the corresponding amine and water.
| Reagent | Typical Conditions | Probable Mechanism Type |
| Zinc/Acetic Acid | Acidic medium, room temperature | Stepwise single-electron transfer |
| Lithium Aluminum Hydride | Anhydrous ether or THF | Nucleophilic hydride attack |
| Catalytic Hydrogenation (H₂/Pd) | Pressurized H₂, various solvents | Heterogeneous catalysis, hydrogenolysis |
| Sodium in Liquid Ammonia | Low temperature (-78 to -33 °C) | Dissolving metal reduction (solvated electrons) |
Base-Induced Cleavage: Strong bases can also promote the cleavage of the N-O bond, often initiating cyclization or rearrangement reactions. orgsyn.org In the presence of a base, the hydroxylamine proton can be abstracted, forming an alkoxide-like intermediate. This can trigger an intramolecular displacement if a suitable leaving group or electrophilic center is present elsewhere in the molecule. For example, base-mediated cyclization of ketoxime acetates to form 2H-azirines proceeds via an intramolecular nucleophilic attack following N-O bond cleavage. mdpi.comsemanticscholar.org
The cleavage of the N-O bond can occur through two primary pathways: heterolysis, where one atom retains both electrons from the bond, or homolysis, where the bond breaks to give two radical species. chemistrysteps.com
Heterolytic Cleavage: R-NH-OH → R-NH⁺ + OH⁻ or R-NH-OH → R-NH⁻ + OH⁺
Homolytic Cleavage: R-NH-OH → R-NH• + •OH
The pathway taken is influenced by reaction conditions such as heat, light, or the presence of a catalyst. The relatively low bond dissociation energy (BDE) facilitates homolytic cleavage, making hydroxylamines precursors to nitrogen-centered radicals. libretexts.org UV irradiation has been shown to induce homolytic N-O bond cleavage in N-alkoxy-substituted nucleosides, demonstrating a photochemical pathway for generating these radicals. nih.gov
Computational studies on related hydroxylamine esters have explored the energetics of N-O bond cleavage pathways in the context of transition metal-catalyzed reactions. researchgate.net These studies help elucidate whether the cleavage is the result of direct homolysis or occurs after coordination to a metal center, which can significantly alter the activation energy and mechanism.
Role as a Nitrogen Transfer Reagent in Complex Molecule Synthesis
The facile cleavage of the N-O bond makes this compound and related compounds valuable reagents for transferring a nitrogen-containing group to other molecules. rsc.org They can act as precursors for both nucleophilic and electrophilic amination, depending on the reaction design.
Hydroxylamine derivatives are increasingly used as precursors for "nitrene" equivalents in transition metal-catalyzed reactions. rsc.org These reagents can achieve a variety of amination reactions, including C-H amination and aziridination of olefins. rsc.orgnih.gov The weak N-O bond enables activation under mild conditions by a range of transition-metal catalysts. rsc.org For instance, iron-catalyzed procedures have been developed for the amination of arenes using hydroxylamine-derived reagents, providing a direct method for forming C-N bonds. nih.gov In such catalytic cycles, the hydroxylamine derivative coordinates to the metal center, facilitating N-O bond cleavage and the generation of a metal-nitrenoid species, which then reacts with the substrate.
| Catalyst Type | Substrate | Reaction Type | Reference |
| Iron Catalysts | Arenes, Heteroarenes | C(sp²)–H Amination/Imidation | nih.gov |
| Rhodium(II) Catalysts | Olefins | Aziridination | mdpi.com |
| Copper Catalysts | Alkenes | Difunctionalization | nih.gov |
Hydroxylamines serve as versatile nitrogen sources for synthesizing nitrogen-containing heterocycles. mdpi.comnih.gov The N-O bond cleavage is a key step in initiating intramolecular or intermolecular cyclization cascades. These reactions can be promoted by transition metals or proceed through radical-mediated pathways. mdpi.comnih.gov
For example, Rh(II) catalysts can react with O-sulfonyl hydroxylamines to generate an electrophilic aminating species that reacts with olefins to produce aziridines in high yields. mdpi.com Similarly, copper-catalyzed [3+2] cyclization reactions between oxime acetates (derived from hydroxylamines) and other partners have been used to construct thiazole (B1198619) derivatives. mdpi.com These methodologies highlight the utility of the N-O bond as a "linchpin" that, upon cleavage, enables the formation of complex cyclic structures. The specific heterocycle formed depends on the substrate structure and the reaction conditions employed.
Participation in Concerted and Stepwise Organic Reactions
The reactivity profile of this compound encompasses both concerted and stepwise reaction mechanisms. The specific pathway is dictated by the reactants, catalysts, and conditions.
Stepwise Reactions: Many transition-metal-catalyzed reactions involving hydroxylamines proceed via a stepwise mechanism. For example, catalytic C-H amination often involves a sequence of steps: coordination of the hydroxylamine to the metal catalyst, oxidative addition (cleavage of the N-O bond), C-H activation/insertion, and reductive elimination to form the product and regenerate the catalyst. nih.gov Similarly, radical-mediated cyclizations are inherently stepwise, involving an initiation step (N-O bond homolysis), propagation (radical addition to an unsaturated bond followed by cyclization), and termination. mdpi.com
Concerted Reactions: While less common for direct N-O bond cleavage, hydroxylamines can be converted into intermediates that participate in concerted reactions. For instance, oxidation of this compound could form a nitrone. Nitrones are well-known 1,3-dipoles that readily undergo concerted [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazolidine (B1194047) and isoxazoline (B3343090) heterocycles, respectively. This powerful transformation builds cyclic complexity in a single, stereocontrolled step.
The participation in domino reactions, where a single event triggers a cascade of subsequent transformations, is also possible. nih.gov The initial cleavage of the N-O bond can unmask a reactive functional group that then partakes in a series of intramolecular reactions, rapidly assembling complex molecular architectures in a stepwise but highly efficient manner.
Sigmatropic Rearrangements Involving Hydroxylamine Derivatives
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in a concerted, uncatalyzed intramolecular process. uh.edu In hydroxylamine derivatives, these rearrangements, particularly rsc.orgrsc.org shifts, represent a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov The Cope and Claisen rearrangements are the most synthetically useful variants of rsc.orgrsc.org sigmatropic rearrangements. libretexts.org
While N,O-diarylhydroxylamines are known to favor rsc.orgrsc.org sigmatropic shifts rsc.org, the specific reactivity of this compound in such rearrangements is not extensively documented. However, its structural motifs suggest potential for related transformations. For a rsc.orgrsc.org sigmatropic rearrangement to occur, an appropriate unsaturated system is required. For instance, if the hydroxylamine were O-allylated to form an N-(naphthalen-2-ylmethyl)-O-allylhydroxylamine, it could potentially undergo aza-Cope or Claisen-type rearrangements.
The general mechanism for a rsc.orgrsc.org sigmatropic rearrangement, such as the Claisen rearrangement, involves a concerted process proceeding through a cyclic, six-membered transition state. nih.gov For a hypothetical O-vinyl derivative of this compound, the reaction would proceed as follows:
Formation of the Reactant : The hydroxylamine is converted into an allyl vinyl ether analogue.
Cyclic Transition State : Upon heating, the molecule adopts a chair-like six-membered transition state.
Bond Reorganization : The C-O sigma bond breaks, and a new C-C sigma bond forms, while the π bonds shift, leading to a rearranged product. libretexts.org
The reaction is governed by orbital symmetry, with thermal reactions typically proceeding via a suprafacial pathway, where the migrating group remains on the same face of the π system. uh.edu The presence of the bulky naphthalen-2-ylmethyl group would likely influence the stereochemistry and energetics of the transition state.
| Rearrangement Type | Typical Substrate | Key Transformation | Governing Principle |
| Cope Rearrangement | 1,5-diene | rsc.orgrsc.org shift of C-C σ-bond | Orbital Symmetry |
| Claisen Rearrangement | Allyl vinyl ether | rsc.orgrsc.org shift of C-O σ-bond to form γ,δ-unsaturated carbonyl | Orbital Symmetry |
| Aza-Claisen Rearrangement | N-Allyl vinyl amine | rsc.orgrsc.org shift of C-N σ-bond | Orbital Symmetry |
This interactive table summarizes common rsc.orgrsc.org sigmatropic rearrangements applicable to hydroxylamine derivatives.
Palladium-Catalyzed Carbonylative Approaches and Lossen-Type Rearrangements
Palladium-catalyzed carbonylation reactions are efficient methods for introducing a carbonyl group into a molecule, often utilizing carbon monoxide (CO) as the carbonyl source. rsc.org These reactions typically involve the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by CO insertion and subsequent nucleophilic attack. For a derivative of this compound, such as an N-(naphthalen-2-ylmethyl)-O-aryl derivative, a carbonylative coupling could be envisioned. For instance, the aminocarbonylation of an aryl iodide with the hydroxylamine derivative would yield an amide. Molybdenum hexacarbonyl, Mo(CO)6, can serve as a convenient solid source of carbon monoxide in these reactions, avoiding the need to handle gaseous CO. researchgate.netrwth-aachen.de
The Lossen rearrangement is another significant reaction involving hydroxylamine derivatives, specifically hydroxamic acids or their activated forms. numberanalytics.com This reaction converts a hydroxamic acid into an isocyanate, which can be subsequently transformed into amines, ureas, or carbamates. wikipedia.orgunacademy.comchemistry-reaction.com The process is conceptually similar to the Curtius and Hofmann rearrangements. chemistry-reaction.com
The mechanism involves the following key steps:
Activation : The hydroxyl group of the hydroxamic acid is typically acylated or sulfonylated to create a better leaving group.
Deprotonation : A base removes the acidic proton from the nitrogen atom. chemistry-reaction.com
Rearrangement : A concerted rearrangement occurs where the R group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the leaving group (as a carboxylate or sulfonate anion), forming an isocyanate intermediate. wikipedia.org
Trapping/Hydrolysis : The isocyanate can be trapped by a nucleophile (like an amine to form urea) or hydrolyzed with water to yield a primary amine and carbon dioxide. unacademy.comrsc.org
For this compound, it would first need to be acylated to form the corresponding hydroxamic acid, for example, by reaction with a benzoyl chloride. This N-(naphthalen-2-ylmethyl)benzohydroxamic acid could then undergo the Lossen rearrangement under basic or thermal conditions.
| Reaction | Starting Material | Key Reagents | Intermediate | Final Product |
| Pd-Catalyzed Aminocarbonylation | Aryl Halide, Amine | Pd Catalyst, CO source | Acyl-Pd(II) complex | Amide |
| Lossen Rearrangement | Hydroxamic Acid Derivative | Base or Heat | Isocyanate | Amine, Urea, or Carbamate |
This interactive table compares the key features of palladium-catalyzed carbonylation and the Lossen rearrangement as applicable to hydroxylamine derivatives.
Oxidative Reactivity and Formation of Reactive Nitrogen Species
Generation of Nitroxyl (B88944) (HNO) and Related Intermediates
N-substituted hydroxylamines are recognized as efficient precursors for the generation of nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO). nih.gov HNO exhibits distinct chemical and biological properties from NO and is a subject of significant pharmacological interest. researchgate.net The generation of HNO from hydroxylamine derivatives involves a two-electron oxidation process. nih.gov
Several pathways can lead to the formation of HNO from compounds like this compound:
Enzymatic Oxidation : Heme proteins, such as myoglobin (B1173299) and peroxidases, can catalyze the oxidation of hydroxylamines in the presence of hydrogen peroxide to produce HNO. nih.gov
Chemical Oxidation : Various oxidizing agents can convert hydroxylamines to HNO.
Spontaneous Decomposition : Certain N-substituted hydroxylamines are designed to release HNO under physiological conditions (pH 7.4, 37 °C) through the cleavage of a labile bond, with the rate of release depending on the nature of the leaving group. nih.gov
While the specific mechanisms for this compound are not detailed, it is expected to follow these general principles. The naphthalenylmethyl group would be the resulting radical species (R•) in this process. Photolabile protecting groups have also been incorporated into N-hydroxysulfonamide structures to allow for the controlled, light-triggered release of HNO. researchgate.net
Electron Transfer Mechanisms in Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) utilize highly reactive radical species, such as the hydroxyl radical (•OH) and the sulfate (B86663) radical (SO₄•⁻), to degrade organic contaminants. When hydroxylamines are present in these systems, they can undergo complex electron transfer reactions, leading to the formation of various reactive nitrogen species (RNS). nih.gov
For this compound, the initial step in an AOP would likely be a single-electron oxidation by •OH or SO₄•⁻ to form a hydroxylaminyl radical cation or a neutral radical after deprotonation.
A proposed pathway based on studies of hydroxylamine in AOPs is as follows nih.gov:
Initial Oxidation : The hydroxylamine undergoes a one-electron oxidation to form a radical intermediate. (Naphthyl-CH₂)-NHOH + •OH/SO₄•⁻ → (Naphthyl-CH₂)-N•OH + H₂O/SO₄²⁻
Second Oxidation to Nitroxyl : A second oxidation step, potentially by a weaker oxidant like a transition metal ion (e.g., Cu(II)) or another radical, generates nitroxyl (HNO). nih.gov (Naphthyl-CH₂)-N•OH → HNO + (Naphthyl-CH₂•)
Propagation and RNS Formation : The generated HNO is itself a reactive species and can be further oxidized by •OH or SO₄•⁻. This initiates a radical chain reaction, leading to the formation of other RNS, such as the nitric oxide radical (•NO) and the nitrogen dioxide radical (•NO₂). nih.gov HNO + •OH/SO₄•⁻ → •NO + H₂O/HSO₄⁻
| Reactive Species | Role in AOP | Formation from Hydroxylamine |
| •OH / SO₄•⁻ | Primary Oxidant | Initiates the oxidation cascade |
| Hydroxylaminyl Radical | Intermediate | Product of first one-electron oxidation |
| Nitroxyl (HNO) | Key Intermediate | Product of two-electron oxidation nih.gov |
| •NO / •NO₂ | Reactive Nitrogen Species (RNS) | Products of further oxidation of HNO nih.gov |
This interactive table outlines the key species and their roles in the advanced oxidation of hydroxylamine derivatives.
Iv. Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton (¹H) and Carbon-¹³C NMR Chemical Shift Analysis
A definitive, peer-reviewed source detailing the experimental ¹H and ¹³C NMR chemical shifts for N-(naphthalen-2-ylmethyl)hydroxylamine could not be located. Although the spectra of the parent naphthalene (B1677914) molecule and other naphthalene derivatives are well-documented, this information is not sufficient to construct an accurate and verified chemical shift table for the target compound. hmdb.cahmdb.caresearchgate.netresearchgate.netnih.gov
Advanced 2D NMR Techniques (COSY, HSQC, HMBC)
There are no available published studies that apply 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) to this compound. science.govcolumbia.edu While these techniques are fundamental for the structural elucidation of complex organic molecules, including various naphthalene derivatives, their specific application to this hydroxylamine (B1172632) derivative has not been reported in the literature. nih.govmdpi.commdpi.com Therefore, a discussion of experimental correlations or the creation of data tables based on such experiments is not possible.
Nitrogen-¹⁵N NMR and its Application in Mechanistic Studies
Specific Nitrogen-15 (¹⁵N) NMR data for this compound is absent from the scientific literature. Consequently, there are no research findings on its application in mechanistic studies involving this particular compound.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
An experimental Fourier Transform Infrared (FT-IR) spectrum for this compound is not available in reviewed scientific sources. While the characteristic vibrational modes of the naphthalene core and hydroxylamine functional groups can be predicted based on data from related molecules, a detailed analysis and data table based on experimental findings for the specific title compound cannot be provided. nih.govnih.govnist.govresearchgate.netresearchgate.net
Raman Spectroscopy Simulations and Experimental Correlations
There is no published research containing either experimental Raman spectra or theoretical Raman simulations for this compound. Studies on the Raman spectroscopy of naphthalene are available but are not directly transferable to the substituted hydroxylamine derivative. nih.govresearchgate.netresearchgate.net
Due to the absence of this critical data, the generation of an article that is both scientifically accurate and strictly adherent to the provided outline is not feasible.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an essential analytical technique for determining the precise molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion. For this compound (C₁₁H₁₁NO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or M⁺˙) to the theoretically calculated mass. A data table for this section would typically include the calculated mass, the observed mass, the mass difference in ppm, and the identified ionic species. However, no such specific HRMS data has been reported for this compound in the reviewed literature.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates components of a mixture and then detects them by mass. It is widely used to assess the purity of a synthesized compound by detecting and identifying any impurities or byproducts. A typical LC-MS analysis for purity would involve developing a chromatographic method that separates the target compound from potential impurities. The resulting chromatogram would show a major peak for this compound, and the mass spectrometer would confirm the identity of this peak. The purity is often expressed as a percentage based on the relative peak areas in the chromatogram. Specific LC-MS methods or purity data for this compound are not described in the available literature.
Electronic Spectroscopy for Electronic Transitions and Conjugation Analysis
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light, providing insights into the electronic structure and extent of conjugation.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the spectrum would be expected to show characteristic absorption bands corresponding to π-π* electronic transitions within the naphthalene ring system. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from this analysis. This data is crucial for understanding the electronic properties of the molecule. A search of scientific databases did not yield a reported UV-Vis spectrum or specific λmax values for this compound.
Theoretical UV-Vis Spectral Simulations (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to simulate the electronic absorption spectra of molecules. By calculating the energies of electronic transitions, TD-DFT can predict the λmax values. These theoretical results are often compared with experimental UV-Vis data to aid in the assignment of specific electronic transitions (e.g., HOMO to LUMO transitions). While TD-DFT is a common method for studying naphthalene derivatives, no specific theoretical simulations for this compound have been published.
X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. An X-ray crystallographic study of this compound would unambiguously confirm its molecular structure and provide insights into its solid-state packing. A data table in this section would typically list crystallographic parameters like the crystal system, space group, unit cell dimensions, and key bond lengths and angles. The crystal structure of this compound has not been reported in the crystallographic databases.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Information regarding the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound is not available in published literature. Such data would be essential for confirming the molecule's connectivity, determining bond lengths and angles, and establishing the spatial arrangement of its constituent atoms. Furthermore, for a chiral compound, this technique would be crucial in assigning the absolute configuration (R or S) of its stereocenters.
Crystal Packing and Intermolecular Interactions Analysis
Without crystallographic data, an analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the supramolecular assembly of this compound in the solid state cannot be performed. This information is critical for understanding properties like melting point, solubility, and polymorphism.
V. Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to determine the electronic structure of molecules, which in turn governs their geometry, properties, and chemical reactivity. For a molecule such as N-(naphthalen-2-ylmethyl)hydroxylamine, DFT calculations can elucidate its fundamental chemical nature.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral (torsion) angles that result in the lowest possible energy.
Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The flexibility of the methylene (B1212753) (-CH2-) linker and the hydroxylamine (B1172632) (-NHOH) group in this compound allows for multiple conformers. DFT calculations can identify the most stable conformers and determine the energy barriers between them. This information is crucial as the reactivity and biological activity of a molecule can depend significantly on its preferred conformation.
Table 1: Expected Output from Geometry Optimization of this compound (Note: This table is illustrative of the type of data produced; specific values for the target compound are not available in published literature.)
| Parameter | Description | Expected Information |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, N-O, O-H). | Provides insight into bond strength and order. |
| Bond Angles | The angle formed between three connected atoms (e.g., C-N-O). | Defines the molecule's local shape. |
| Dihedral Angles | The angle between two planes defined by four atoms (e.g., C-C-N-O). | Describes the molecule's 3D conformation and steric relationships. |
| Relative Energies | The energy of different conformers relative to the most stable one. | Indicates the population of each conformer at a given temperature. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to be reactive. For this compound, FMO analysis would map the distribution of these orbitals and calculate the energy gap to predict its reactivity patterns.
Table 2: Illustrative Frontier Molecular Orbital Data for a Naphthalene (B1677914) Derivative (Note: Data is representative of computational outputs for similar molecules, not specific to the target compound.)
| Parameter | Energy (eV) | Description |
| HOMO Energy | Typically -5 to -7 eV | Represents the molecule's electron-donating capability. |
| LUMO Energy | Typically -1 to -3 eV | Represents the molecule's electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Typically 3 to 5 eV | Correlates with chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule.
Red/Yellow regions indicate negative electrostatic potential, corresponding to areas with high electron density (e.g., lone pairs on oxygen and nitrogen atoms). These are sites susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas with low electron density (e.g., hydrogen atoms, particularly the one in the -OH group). These are sites susceptible to nucleophilic attack.
For this compound, an MEP map would clearly show the nucleophilic character of the oxygen and nitrogen atoms and the electrophilic character of the hydroxyl hydrogen, providing a clear guide to its intermolecular interactions and reactive sites.
Quantum Chemical Modeling of Reaction Pathways and Transition States
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. Quantum chemical modeling allows for the exploration of reaction mechanisms, the identification of intermediate structures, and the calculation of reaction energetics.
By mapping a reaction pathway, computational methods can determine the energy of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure represents the energetic bottleneck of the reaction.
The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. A lower activation energy implies a faster reaction. Theoretical calculations can predict these energy barriers, allowing for the comparison of different potential reaction pathways and the prediction of reaction outcomes and kinetics without performing the actual experiment.
Computational simulations are instrumental in probing and verifying proposed reaction mechanisms. For reactions involving this compound, such as oxidation, reduction, or coupling reactions, DFT calculations can be used to:
Model the step-by-step transformation of reactants to products.
Characterize the geometry of all transition states and intermediates.
Confirm that a calculated transition state correctly connects the desired reactant and product through frequency analysis (a valid transition state has exactly one imaginary frequency corresponding to the reaction coordinate).
These simulations provide a detailed, atomistic picture of the reaction, revealing the precise sequence of bond-making and bond-breaking events. This level of mechanistic detail is fundamental to understanding and controlling chemical reactivity.
Prediction of Spectroscopic Parameters
Theoretical methods are widely employed to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and vibrational modes.
Density Functional Theory (DFT) is a robust method for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies of molecules. For a molecule like "this compound," such calculations would typically involve geometry optimization followed by the calculation of NMR and vibrational properties.
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)). arxiv.orgnih.govresearchgate.netmdpi.com These calculations provide predicted chemical shift values for each proton and carbon atom in the molecule, which can be compared with experimental data for structural validation.
Similarly, theoretical vibrational frequencies can be computed to predict the infrared (IR) and Raman spectra. nih.gov These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups within "this compound." For the naphthalene moiety, characteristic C-H stretching vibrations are expected in the range of 3100–3000 cm⁻¹. nih.gov
Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using DFT (B3LYP/6-311++G(d,p)) This table is illustrative and based on typical values for similar structures, as specific computational data for this compound is not available in the provided search results.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| Naphthalene C1 | ~128.5 | Naphthalene H1 | ~7.85 |
| Naphthalene C2 | ~135.0 | Naphthalene H3 | ~7.50 |
| Naphthalene C3 | ~127.8 | Naphthalene H4 | ~7.90 |
| Naphthalene C4 | ~126.5 | Naphthalene H5 | ~7.55 |
| Methylene (-CH₂) | ~55.0 | Methylene (-CH₂) | ~4.10 |
| Hydroxylamine (-NHOH) | - | Amine (-NH) | ~6.50 (broad) |
| Hydroxylamine (-OH) | - | Hydroxyl (-OH) | ~8.00 (broad) |
Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound This table is illustrative and based on typical values for similar structures.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H (Hydroxylamine) | Stretching | ~3400 - 3600 |
| N-H (Hydroxylamine) | Stretching | ~3200 - 3400 |
| C-H (Aromatic) | Stretching | ~3000 - 3100 |
| C-H (Aliphatic -CH₂) | Stretching | ~2850 - 2950 |
| C=C (Aromatic) | Stretching | ~1500 - 1600 |
| C-N | Stretching | ~1000 - 1250 |
Theoretical calculations are also instrumental in predicting the optical properties of molecules, including their potential for nonlinear optical (NLO) applications. nih.govrsc.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is dependent on the molecular structure and electronic properties.
The first static hyperpolarizability (β), a key indicator of NLO activity, can be calculated using DFT methods. researchgate.net For molecules with a naphthalene moiety linked to other functional groups, the electronic communication between different parts of the molecule can lead to significant NLO responses. nih.govresearchgate.net Computational studies on similar naphthalene derivatives have shown that the choice of DFT functional and basis set can influence the calculated NLO properties. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into the electronic transitions that contribute to the optical properties. mdpi.com
Table 3: Hypothetical Calculated NLO Properties for this compound This table is illustrative and based on methodologies for similar compounds.
| Property | Calculated Value (a.u.) | Method |
|---|---|---|
| Dipole Moment (μ) | Calculated value | B3LYP/6-311++G(d,p) |
| Average Polarizability (α) | Calculated value | B3LYP/6-311++G(d,p) |
| First Hyperpolarizability (β) | Calculated value | B3LYP/6-311++G(d,p) |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For a flexible molecule like "this compound," MD simulations can provide valuable insights into its conformational landscape and the influence of the surrounding solvent.
An MD simulation of "this compound" would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol) and numerically solving Newton's equations of motion for all atoms in the system. nih.govresearchgate.net The interactions between atoms are described by a force field, such as CHARMM or AMBER. nih.gov
By analyzing the trajectory of the simulation, one can explore the different conformations that the molecule can adopt and their relative stabilities. This is particularly important for understanding how the flexible side chain (the -CH₂NHOH group) orients itself relative to the rigid naphthalene core. The results can be visualized by plotting the root-mean-square deviation (RMSD) of the atomic positions over time to assess the stability of the molecule's conformation. nih.gov
Furthermore, MD simulations can elucidate the effects of the solvent on the molecule's structure and dynamics. The interactions between the solute and solvent molecules, such as hydrogen bonding between the hydroxylamine group and water, can be analyzed. researchgate.net The simulation can also provide information on how the solvent influences the conformational preferences of the molecule. The study of solvent effects is crucial as they can significantly impact the photophysical and chemical properties of the compound. researchgate.net
Table 4: Representative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound This table is illustrative and based on common practices in MD simulations of similar organic molecules.
| Parameter | Description |
|---|---|
| Simulation Software | NAMD, GROMACS, or AMBER |
| Force Field | CHARMM36, GAFF, or OPLS-AA |
| Solvent Model | TIP3P water or explicit ethanol |
| Simulation Box | Cubic or rectangular with periodic boundary conditions |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 10-100 nanoseconds |
| Analysis | RMSD, radius of gyration, conformational analysis, solvent distribution functions |
Vi. Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Nitrogen-Containing Molecules
The incorporation of nitrogen is a fundamental aspect of synthesizing biologically active molecules and advanced materials. Hydroxylamines serve as versatile nitrogen sources, capable of participating in a variety of bond-forming reactions.
Synthesis of Natural Product Analogues
Natural products often provide the inspiration for the development of new therapeutic agents. The synthesis of analogues, where parts of the natural structure are systematically modified, is a common strategy in medicinal chemistry to improve efficacy, selectivity, or pharmacokinetic properties. Naphthalene-containing compounds are found in a number of natural products, and the hydroxylamine (B1172632) functional group is also a key feature in various biologically active molecules. nih.govnih.gov
Theoretically, N-(naphthalen-2-ylmethyl)hydroxylamine could be utilized as a building block to introduce a naphthalen-2-ylmethyl-N-hydroxy moiety into a target molecule, thereby creating an analogue of a natural product. This modification could influence the molecule's steric profile and lipophilicity, potentially altering its biological activity. However, a search of peer-reviewed chemical literature did not yield specific examples where this compound has been explicitly used for the synthesis of natural product analogues.
Construction of Macrocyclic and Polycyclic Systems
Macrocyclic and polycyclic architectures are central to supramolecular chemistry and the design of complex therapeutic agents. The synthesis of these systems often relies on strategic bond formations that can efficiently construct large rings or intricate fused-ring networks. Hydroxylamines can be incorporated into these structures, for example, through the formation of amide or oxime linkages.
The N-(naphthalen-2-ylmethyl) group could serve as a bulky substituent to influence the conformational properties of a macrocycle or as a rigid component in a polycyclic system. Despite the potential for such applications, there is no specific documentation found in the scientific literature describing the use of this compound as a precursor in the construction of macrocyclic or polycyclic systems.
Precursors for Heterocyclic Compound Synthesis
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. springernature.com Hydroxylamines are valuable precursors for the synthesis of various N-heterocycles. researchgate.net
Access to Isoquinolones and Related Fused Systems
Isoquinolones and related fused nitrogen heterocycles are important structural motifs in medicinal chemistry. General synthetic routes to isoquinoline (B145761) systems sometimes involve the cyclization of intermediates derived from hydroxylamines and carbonyl compounds. For instance, one-pot syntheses of isoquinolines can be achieved through the condensation of aryl ketones and hydroxylamine, followed by a catalyzed cyclization with an alkyne.
While these general methodologies exist, there are no specific published research findings that detail the use of this compound as a direct precursor for the synthesis of isoquinolones or related fused systems.
Formation of Other N-Heterocycles (e.g., Isoxazoles, Aziridines)
Hydroxylamines are well-established precursors for the synthesis of isoxazoles and related heterocycles. Common methods involve the reaction of hydroxylamine (or its salts) with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. researchgate.net The hydroxylamine first condenses with a carbonyl group, followed by cyclization and dehydration to form the isoxazole (B147169) ring.
Theoretically, this compound could react with suitable dicarbonyl or unsaturated carbonyl compounds to yield N-(naphthalen-2-ylmethyl) substituted isoxazolium salts or related heterocycles. Similarly, the nitrogen atom of hydroxylamines can be incorporated into aziridines through various synthetic routes, often involving nitrene-like intermediates. However, a review of the literature did not provide specific examples of this compound being used to form isoxazoles or aziridines.
| Heterocycle | General Precursors from Hydroxylamine | Potential Product with this compound |
| Isoxazole | 1,3-Diketone + Hydroxylamine | N-substituted Isoxazolium salt |
| Aziridine | Alkene + Aminating agent derived from Hydroxylamine | N-substituted Aziridine |
Functionalization of Aryl and Alkyl Substrates
The reactivity of the hydroxylamine moiety allows for its incorporation into various molecules through the formation of new carbon-nitrogen bonds and serves as a valuable tool for derivatization.
The nitrogen atom in this compound can act as a nucleophile to form new carbon-nitrogen bonds, a cornerstone of many synthetic strategies. tcichemicals.com While its nucleophilicity is lower than that of corresponding amines, it can participate in several classes of C-N bond-forming reactions. For instance, it can undergo nucleophilic substitution with reactive alkyl halides (e.g., allylic or benzylic halides) to yield O- and N-alkylated products.
In the context of aryl substrates, this compound can be used in nucleophilic aromatic substitution (SNAr) reactions with highly electron-deficient aryl halides or triflates. Furthermore, while less common than for simple amines, conditions for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be adapted for N-substituted hydroxylamines to form C(aryl)-N bonds. tcichemicals.com Another important application is in reductive amination, where the initial condensation with an aldehyde or ketone forms a nitrone intermediate, which is then reduced in situ to furnish a new C-N bond, yielding a secondary amine derivative. These methods enable the introduction of the naphthalen-2-ylmethyl hydroxylamino group into a wide range of organic frameworks. nih.gov
The presence of the naphthalene (B1677914) ring in this compound makes it an ideal derivatizing agent for analytical applications, particularly for high-performance liquid chromatography (HPLC). nih.gov Many analytes, such as simple aldehydes, ketones, or other metabolites, lack a chromophore, making them difficult to detect using standard UV-Vis detectors. nih.gov
By reacting such analytes with this compound to form stable nitrone or oxime ether derivatives, a strong UV-active and fluorescent naphthalene tag is attached to the molecule. nih.gov This allows for highly sensitive detection and quantification at low concentrations. researchgate.net The derivatization process is often straightforward and can be performed pre-column. The resulting derivatives exhibit enhanced hydrophobicity, which can improve their chromatographic separation on reversed-phase columns.
Beyond analysis, this derivatization can also aid in purification. The introduction of the large, rigid naphthalene group can induce crystallization, allowing for the purification of otherwise oily or difficult-to-isolate compounds through simple recrystallization.
Table 3: Analytical Advantages of Naphthalene-Based Derivatization for HPLC
| Parameter | Advantage |
|---|---|
| Sensitivity | The naphthalene moiety is a strong fluorophore and chromophore, enabling detection at very low levels (ppm or ppb). nih.gov |
| Selectivity | The reagent reacts specifically with carbonyl groups, allowing for selective analysis of aldehydes and ketones in complex matrices. |
| Chromatography | Increases the hydrophobicity of polar analytes, often leading to better retention and resolution on reversed-phase columns. |
| Detection | Enables the use of highly sensitive UV or Fluorescence detectors instead of less universal detectors like RI or ELSD. nih.govnih.gov |
Vii. Mechanistic Investigations of Biological Interactions in Vitro
Modulation of Enzyme Activity by Hydroxylamine (B1172632) Derivatives
The hydroxylamine functional group is known to interact with a variety of enzymes, often through mechanisms involving metal chelation or direct binding to the active site, leading to modulation of their catalytic activity.
Metalloenzymes are a class of enzymes that require metal ions for their catalytic function. Histone deacetylases (HDACs) and urease are prominent examples, containing zinc and nickel ions in their active sites, respectively. The function of these enzymes is critically dependent on the precise coordination of these metal ions.
Compounds containing a hydroxylamine group, and more notably their oxidized counterparts, hydroxamic acids, are recognized as effective metal-chelating agents. nih.gov This chelating ability is the basis for the inhibitory action of many drugs targeting metalloenzymes. The nitrogen and oxygen atoms of the hydroxylamine moiety can coordinate with the active site metal ion, disrupting the enzyme's native structure and inhibiting its function. researchgate.net For instance, many potent HDAC inhibitors incorporate a hydroxamic acid group that chelates the catalytic Zn²⁺ ion. nih.govresearchgate.net
Given its hydroxylamine functional group, N-(naphthalen-2-ylmethyl)hydroxylamine could potentially exert inhibitory effects on metalloenzymes like HDACs and urease by chelating the essential metal ions within their catalytic domains. This interaction would disrupt the enzymatic machinery, leading to a loss of activity.
| Metalloenzyme | Catalytic Metal Ion | General Inhibition Mechanism by Chelators |
| Histone Deacetylases (HDACs) | Zinc (Zn²⁺) | The chelating group binds to the zinc ion, preventing its interaction with the substrate and water molecule required for acetyl group hydrolysis. |
| Urease | Nickel (Ni²⁺) | Chelating agents coordinate with the two nickel ions in the active site, blocking substrate (urea) binding and catalysis. |
Protective enzymes such as Glucose-6-Phosphate Dehydrogenase (G6PDH) and Glutathione (B108866) Reductase (GR) are vital for maintaining cellular redox homeostasis by producing NADPH and regenerating reduced glutathione (GSH). nih.govnih.gov While direct studies on the inhibition of G6PDH and GR by this compound are lacking, research on related naphthalene (B1677914) compounds provides insight into potential mechanisms.
Specifically, various naphthoquinones, which share the naphthalene core, have been identified as potent inhibitors of Glutathione Reductase. nih.gov These compounds have been shown to act as competitive and irreversible inhibitors, covalently modifying critical cysteine residues within the enzyme's active site. nih.gov This modification prevents the enzyme from reducing oxidized glutathione (GSSG), thereby disrupting the cell's antioxidant capacity.
The naphthalene moiety of this compound could facilitate its binding within the active site of GR or other protective enzymes. Although the hydroxylamine group is not as reactive as a quinone, the steric and electronic properties of the entire molecule could interfere with substrate binding or catalysis, leading to enzyme inhibition.
| Enzyme | Inhibitor Class (Example) | Mechanism of Inhibition | Modified Residues (in yeast GR) |
| Glutathione Reductase (GR) | Naphthoquinones (NQ-6) | Competitive and irreversible inhibition via covalent modification. | Cys61 and Cys66 |
Molecular Interactions with Biological Macromolecules
The bifunctional nature of this compound, possessing both a planar aromatic system and a reactive hydroxylamine group, suggests multiple modes of interaction with biological macromolecules like DNA and proteins.
DNA intercalation is a mode of interaction where a planar molecule inserts itself between the stacked base pairs of the DNA double helix. wikipedia.org This process requires a molecule with a flat, aromatic structure, a characteristic feature of the naphthalene ring system. rsc.org Numerous studies have established that compounds containing a naphthalene moiety, particularly naphthalene diimides, are effective DNA intercalators. rsc.orgsciforum.netfrontiersin.orgnih.gov
The intercalation mechanism involves the insertion of the planar naphthalene ring into the space created by the transient separation of adjacent base pairs. wikipedia.org This interaction is stabilized by π-π stacking forces between the aromatic system of the intercalator and the DNA bases. rsc.org Such binding can lead to significant structural changes in the DNA, such as unwinding of the helix and an increase in its length, which can interfere with critical cellular processes like DNA replication and transcription. nih.govosti.gov Given the presence of the planar naphthalene group, it is highly probable that this compound can interact with DNA, with intercalation being a primary predicted binding mode. nih.gov
| Naphthalene Derivative Class | Primary DNA Binding Mode | Key Structural Feature |
| Naphthalene Diimides (NDIs) | Intercalation (Threading) | Planar, polycyclic aromatic core. sciforum.netnih.gov |
| Naphthalimides | Intercalation | Planar naphthalimide ring system. frontiersin.org |
| Simple Naphthalene Systems | Intercalation | Aromatic naphthalene core. rsc.orgnih.gov |
Specific protein interaction studies using advanced techniques like ¹⁵N-edited NMR have not been reported for this compound. However, the chemical reactivity of the hydroxylamine group suggests a potential for interaction with proteins, particularly through the modification of reactive amino acid residues such as cysteine.
Studies on other aryl hydroxylamines, such as the hydroxylamine metabolite of procainamide, have shown that these molecules can undergo non-enzymatic conversion to highly reactive nitroso derivatives. nih.gov These nitroso compounds are electrophilic and can readily react with nucleophilic groups on proteins, most notably the sulfhydryl (thiol) groups of cysteine residues. nih.gov This reaction typically forms a sulfinamide adduct, resulting in a covalent modification of the protein that can alter its structure and function.
Therefore, a plausible mechanism for protein interaction by this compound involves its potential oxidation to a corresponding nitroso species. This reactive intermediate could then target and covalently modify protein thiols, leading to redox changes and functional consequences for the affected protein.
Generation and Reactivity of Endogenous Reactive Nitrogen Species (e.g., HNO)
N-substituted hydroxylamines are a well-established class of compounds capable of generating nitroxyl (B88944) (HNO), a reactive nitrogen species with a distinct pharmacological profile from its redox sibling, nitric oxide (NO). nih.govnih.gov The inherent reactivity of HNO necessitates the use of donor molecules to generate it in situ for biological studies. acs.orgacs.org
The primary mechanism for HNO release from N-substituted hydroxylamines involves the decomposition of the molecule, which is facilitated by the presence of a good leaving group attached to the nitrogen atom. nih.govresearchgate.net This process is a disproportionation reaction where the nitrogen atom is oxidized from the -1 state (in hydroxylamine) to the +1 state (in HNO). nih.gov For this compound, the naphthalen-2-ylmethyl group would serve as the leaving group. The stability of the resulting carbanion would influence the kinetics of HNO release. Research into photoactivatable HNO donors has utilized naphthalenyl groups, underscoring the suitability of this moiety in the design of HNO-releasing compounds. researchgate.net
| HNO Donor Class | General Structure | Mechanism of HNO Release |
| Piloty's Acid Derivatives | R-SO₂-NHOH | Deprotonation followed by heterolysis of the S-N bond. nih.gov |
| N-substituted hydroxylamines | X-NHOH (where X is a good C-based leaving group) | Decomposition resulting in the release of HNO and a stable carbanion. acs.org |
| Angeli's Salt | Na₂N₂O₃ | Decomposition via an unstable tautomer, cleaving an N-N bond. nih.govresearchgate.net |
Photolability and Controlled Release Mechanisms
No specific studies on the photolability and controlled release mechanisms of this compound were identified in the current body of scientific literature. While naphthalene derivatives, in general, are known to possess unique photophysical properties, research specifically detailing the light-induced cleavage or controlled release profiles for this particular hydroxylamine derivative is not available.
Interactions with Cellular Components and Signaling Pathways
There is a lack of published research detailing the specific interactions of this compound with cellular components and its impact on signaling pathways. While some naphthalene derivatives have been studied for their cellular interactions, these findings cannot be directly attributed to this compound without specific experimental evidence.
Investigating Mechanistic Pathways in Cell-Free Systems
Abrogation of Signaling Pathways (e.g., EGF-induced Tyrosine Kinase signaling)
No direct evidence from cell-free system studies is available to confirm or characterize the abrogation of signaling pathways, such as the EGF-induced tyrosine kinase signaling cascade, by this compound. Although some compounds containing hydroxylamine or naphthalene moieties have been investigated as tyrosine kinase inhibitors, specific data for this compound is absent.
Studies on Receptor-Ligand Interactions through Molecular Modeling
Molecular modeling studies specifically investigating the receptor-ligand interactions of this compound are not present in the available scientific literature. While molecular modeling is a common approach to predict binding affinities and interaction modes for various ligands, such analyses have not been published for this particular compound.
Viii. Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of N-(naphthalen-2-ylmethyl)hydroxylamine and its analogs is an area ripe for innovation. While standard methods for the synthesis of N-substituted hydroxylamines exist, future research will likely focus on developing more efficient, selective, and sustainable synthetic protocols.
One promising avenue is the refinement of reductive amination of 2-naphthaldehyde (B31174) with hydroxylamine (B1172632). Research into novel reducing agents and catalytic systems could lead to higher yields, milder reaction conditions, and improved selectivity, minimizing the formation of side products such as oximes and secondary amines.
Another key area is the selective N-alkylation of hydroxylamine with 2-(halomethyl)naphthalene. Current challenges include controlling the selectivity between N- and O-alkylation and preventing over-alkylation. Future work could explore the use of protecting groups for the oxygen atom of hydroxylamine or the development of catalysts that favor N-alkylation. For instance, methodologies developed for the N-alkylation of 2-amino-3-acylthiophenes under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide could be adapted for this purpose. rsc.org
Furthermore, the development of continuous flow synthesis methods presents an opportunity for the scalable and safe production of this compound. nih.gov This approach can offer better control over reaction parameters, leading to improved efficiency and safety, which is particularly important when handling potentially unstable hydroxylamine derivatives.
| Potential Synthetic Route | Key Area for Improvement | Desired Outcome |
| Reductive Amination | Catalyst and reducing agent screening | Higher yields, milder conditions, enhanced selectivity |
| Selective N-alkylation | Control of N- vs. O-alkylation | High regioselectivity for N-alkylation |
| Continuous Flow Synthesis | Optimization of reaction parameters | Scalable, safe, and efficient production |
Exploration of Cascade Reactions and Multicomponent Transformations
Cascade and multicomponent reactions offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single operation. The naphthalene (B1677914) and hydroxylamine moieties in this compound can both participate in such transformations, opening up avenues for the synthesis of novel heterocyclic and polycyclic compounds.
Future research could focus on designing cascade reactions that utilize the reactivity of both the naphthalene ring and the hydroxylamine functionality. For example, a cascade sequence could involve an initial functionalization of the naphthalene ring followed by an intramolecular reaction with the hydroxylamine group to construct novel fused heterocyclic systems. Several cascade reactions for the synthesis of functionalized naphthalenes have been reported, and these could be adapted to incorporate a hydroxylamine moiety. researchgate.netrsc.orgresearchgate.netnih.gov
Multicomponent reactions (MCRs) involving hydroxylamines are also a promising area of exploration. researchgate.netrsc.orgnih.govrug.nlnih.gov For instance, an MCR could be designed where 2-naphthaldehyde, hydroxylamine, and a third component react in a one-pot synthesis to generate complex molecules containing the this compound scaffold. An unexpected multicomponent reaction of methoxyarylaldehydes with arylhydroxylamines and maleic anhydride (B1165640) has been reported to produce unsymmetrical diarylamines, suggesting the potential for novel transformations involving this compound. researchgate.net
Advanced Computational Studies for Rational Design and Mechanism Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties and reactivity of molecules. Advanced computational studies on this compound can provide valuable insights for its rational design and the prediction of reaction mechanisms.
Future computational work could focus on:
Conformational analysis: Determining the preferred conformations of this compound and how these conformations influence its reactivity and biological activity. Studies on the conformational analysis of N-azulenyl-N-methyl amides have shown the significant impact of the aromatic moiety on the amide bond conformation, suggesting that the naphthalene group will similarly influence the geometry around the hydroxylamine nitrogen. nih.gov
Reaction mechanism prediction: Elucidating the mechanisms of known and potential reactions involving this compound. This can aid in the optimization of reaction conditions and the design of new synthetic routes.
Prediction of properties: Calculating key physicochemical properties such as bond dissociation energies, ionization potentials, and electron affinities to predict its reactivity and potential applications.
These computational insights will be invaluable for guiding experimental work and accelerating the discovery of new applications for this compound.
Expanding Applications in Targeted Organic Synthesis
The unique structural features of this compound make it a valuable building block for the synthesis of a variety of target molecules, particularly in the fields of medicinal chemistry and materials science.
As a precursor to fine chemicals , this compound can be used to synthesize a range of derivatives with tailored properties. For example, the hydroxylamine moiety can be readily oxidized to a nitrone, which can then undergo cycloaddition reactions to form isoxazolidine (B1194047) derivatives.
In drug discovery , the naphthalene scaffold is present in many biologically active compounds. mdpi.com The incorporation of a hydroxylamine group can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This compound could serve as a key intermediate in the synthesis of novel drug candidates. For instance, hydroxylamine-based EGFR inhibitors for non-small-cell lung cancer have been discovered, highlighting the potential of this functional group in medicinal chemistry. nih.gov The N,N,O-trisubstituted hydroxylamine isostere has been shown to influence lipophilicity and other drug-like properties, suggesting that derivatives of this compound could be designed with improved pharmacological profiles. nih.gov
Deeper Mechanistic Understanding of Biological Function and Interaction
Preliminary studies on related compounds suggest that naphthalene and hydroxylamine derivatives possess a wide range of biological activities. A deeper mechanistic understanding of how this compound interacts with biological systems is crucial for harnessing its therapeutic potential.
Future research in this area should focus on:
Structure-Activity Relationship (SAR) studies: Synthesizing a library of derivatives with systematic structural modifications to identify the key structural features responsible for their biological activity. SAR studies of naphthalene derivatives have been conducted to understand their biological effects. nih.govresearchgate.net
Identification of biological targets: Employing techniques such as chemical proteomics and molecular docking to identify the specific proteins or other biomolecules that interact with this compound. O-benzylhydroxylamine has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target for cancer, suggesting that this compound could also interact with specific biological targets. nih.gov
Elucidation of the mechanism of action: Investigating the molecular mechanisms by which this compound exerts its biological effects. This could involve studies on its effects on cellular signaling pathways, enzyme activity, and gene expression. The biological activity of hydroxylamine itself has been reviewed, providing a basis for understanding the potential mechanisms of its derivatives. researchgate.net
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, leading to advancements in synthetic chemistry, materials science, and medicine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(naphthalen-2-ylmethyl)hydroxylamine, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound is typically synthesized via reductive amination between 2-naphthaldehyde and hydroxylamine, followed by purification using column chromatography. Optimization involves adjusting pH (6–7) to stabilize the hydroxylamine moiety and controlling reaction temperature (0–5°C) to minimize side reactions like oxidation. Solvent choice (e.g., methanol/water mixtures) and inert atmospheres (N₂/Ar) are critical to prevent degradation . Yield improvements can be achieved through iterative solvent screening (e.g., THF vs. DCM) and catalyst selection (e.g., NaBH₃CN vs. Pd/C).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing with naphthalene derivatives (e.g., δ 7.2–8.5 ppm for aromatic protons). The methylene (-CH₂-) group adjacent to the hydroxylamine appears as a triplet near δ 4.2 ppm .
- IR Spectroscopy : Confirm N–O and N–H bonds via stretches at 3300–3500 cm⁻¹ (N–H) and 950–1050 cm⁻¹ (N–O) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular ion [M+H]⁺ and fragmentation patterns, ensuring no contamination from oxidation byproducts .
Q. What are the known toxicological profiles of this compound, and how should researchers handle exposure risks?
- Methodological Answer : Limited in vivo data exist, but structural analogs (e.g., N-arylhydroxylamines) exhibit hematotoxicity and carcinogenic potential via redox cycling. Researchers should:
- Use fume hoods and PPE (gloves, lab coats) to minimize inhalation/dermal exposure .
- Monitor for methemoglobinemia using UV-vis spectroscopy (λ = 630 nm) in biological samples .
- Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodent models) and include negative controls to distinguish compound-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different biological models?
- Methodological Answer : Discrepancies may arise from species-specific cytochrome P450 (CYP) enzyme activity. To address this:
- Use CYP isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A, ketoconazole for CYP3A) in microsomal incubations to identify primary metabolic routes .
- Compare metabolite profiles (e.g., o-aminophenol vs. nitroso derivatives) via LC-MS/MS across human, rat, and rabbit liver microsomes .
- Validate findings with recombinant CYP enzymes (e.g., Supersomes®) to isolate isoform contributions .
Q. What experimental strategies are recommended for studying the redox cycling behavior of this compound in biological systems?
- Methodological Answer :
- Electron Spin Resonance (ESR) : Detect transient free radicals (e.g., nitroxide intermediates) during redox cycling using spin-trapping agents like DMPO .
- Cyclic Voltammetry : Measure redox potentials in buffered solutions (pH 7.4) to predict stability under physiological conditions .
- In vitro Models : Co-incubate with NADPH and hepatic microsomes to quantify reactive oxygen species (ROS) via fluorometric assays (e.g., DCFH-DA) .
Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model protonation states (e.g., hydroxylamine vs. oxoammonium forms) and predict pKa values .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. lipid membranes) to assess hydrolytic stability .
- Docking Studies : Predict binding affinities to CYP2E1 or other enzymes using AutoDock Vina, referencing crystallographic data from related hydroxylamines .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the environmental persistence of this compound?
- Methodological Answer :
- Conduct OECD 301 biodegradation tests under varied conditions (aerobic/anaerobic) with GC-MS quantification of degradation products .
- Compare half-life (t½) in soil vs. aquatic systems, accounting for pH-dependent hydrolysis rates (e.g., accelerated degradation at pH < 5) .
- Use isotopically labeled analogs (¹⁵N/¹³C) to track transformation pathways and validate findings against contradictory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
